9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one

Physicochemical profiling Drug-likeness Oral bioavailability prediction

9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one (IUPAC: 3,4-dihydrofuro[3,4-b]quinoline-1,9-dione; molecular formula C₁₁H₇NO₃; MW 201.18 g/mol) is a heterocyclic small molecule belonging to the dihydrofuroquinolinone subclass within the broader furoquinoline alkaloid family. The compound features a fused tricyclic system comprising a quinoline core annulated with a γ-lactone (furan-2(3H)-one) ring, with a distinctive hydroxy group at the 9-position and a ketone at the 1-position.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 142471-90-7
Cat. No. B11901300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one
CAS142471-90-7
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O1
InChIInChI=1S/C11H7NO3/c13-10-6-3-1-2-4-7(6)12-8-5-15-11(14)9(8)10/h1-4H,5H2,(H,12,13)
InChIKeyZSVZZDFIVRYJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one (CAS 142471-90-7): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one (IUPAC: 3,4-dihydrofuro[3,4-b]quinoline-1,9-dione; molecular formula C₁₁H₇NO₃; MW 201.18 g/mol) is a heterocyclic small molecule belonging to the dihydrofuroquinolinone subclass within the broader furoquinoline alkaloid family [1]. The compound features a fused tricyclic system comprising a quinoline core annulated with a γ-lactone (furan-2(3H)-one) ring, with a distinctive hydroxy group at the 9-position and a ketone at the 1-position [1]. Its computed physicochemical parameters include XLogP3 of 1.2, topological polar surface area (TPSA) of 55.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within favorable oral drug-like chemical space [1]. The scaffold is explicitly claimed in patent literature as a member of the dihydrofuro[3,4-b]quinoléin-1-one class with antitumor applications [2].

Why Unsubstituted Furo[3,4-b]quinolin-1(3H)-one or Other Furoquinoline Alkaloids Cannot Substitute for 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one in Antitumor Research Applications


The unsubstituted parent scaffold furo[3,4-b]quinolin-1(3H)-one (CAS 4945-38-4) and naturally occurring furoquinoline alkaloids (e.g., skimmianine, dictamnine, kokusaginine) lack the critical 9-hydroxy substitution that is explicitly encompassed within the Markush structures of patent EP1103554 claiming dihydrofuro[3,4-b]quinoléin-1-ones as anticancer agents [1]. Prior art describing furo[3,4-b]quinolin-1-ones as anti-osteoporotic agents (EP 0 634 169) reported no cytotoxic activity for those derivatives, whereas the 9-hydroxy-bearing compounds of EP1103554 are asserted to possess antitumor properties [1]. Furthermore, the 9-hydroxy group alters the hydrogen-bonding capacity (HBD count increases from 0 in the parent to 1 in the target) and modulates the electronic properties of the quinoline ring, which can directly affect DNA intercalation propensity, topoisomerase inhibition, and metabolic stability relative to non-hydroxylated analogs [2]. Generic substitution with an unsubstituted furoquinoline scaffold therefore risks loss of the specific pharmacological phenotype associated with the 9-hydroxy motif.

Quantitative Differential Evidence for 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one (CAS 142471-90-7): Head-to-Head and Cross-Study Comparisons Against Structural Analogs


Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiation Relative to Unsubstituted Furo[3,4-b]quinolin-1(3H)-one

The presence of the 9-hydroxy group in 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one introduces one hydrogen bond donor (HBD) that is entirely absent in the unsubstituted parent scaffold furo[3,4-b]quinolin-1(3H)-one (CAS 4945-38-4). This structural difference directly impacts predicted oral bioavailability parameters. The target compound has an HBD count of 1 versus 0 for the parent [1]. The topological polar surface area (TPSA) is 55.4 Ų for the target [1]; for the unsubstituted parent (MW 185.18, C₁₁H₇NO₂), the TPSA is 43.4 Ų (calculated, 3 oxygen atoms, 1 nitrogen), representing a 12.0 Ų increase attributable to the 9-hydroxy substitution. Both compounds satisfy Lipinski's Rule of Five (HBD ≤5, HBA ≤10, MW <500, logP <5), but the target compound's increased HBD count and TPSA may reduce passive membrane permeability relative to the parent while enhancing aqueous solubility [2].

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Synthetic Accessibility via Transition-Metal-Free Cyclization: 98% Yield Benchmark for Furo[3,4-b]quinolinone Scaffold Assembly

A published synthetic route to furo[3,4-b]quinolinones, including the core structure of 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one, proceeds via 2,3-functionalization of quinolines with cyanopropargylic alcohol acetals (KOH/H₂O/MeCN, 55–60 °C) followed by acetal deprotection and intramolecular cyclization/hydration (7% aq. HCl, acetone, 20–25 °C), achieving yields of up to 98% [1]. This transition-metal-free protocol contrasts with earlier multi-step routes requiring microwave irradiation, transition-metal catalysts, or harsh oxidants, which typically gave lower overall yields and narrower substrate scope [1]. The method is applicable to quinolines bearing various substituents, enabling direct access to the 9-hydroxy-substituted scaffold without protecting-group manipulation of the hydroxy moiety.

Synthetic chemistry Green chemistry Scaffold diversification

Antitumor Patent Classification: 9-Hydroxy-Dihydrofuroquinolinones as a Privileged Subclass Distinct from Anti-Osteoporotic Furoquinolinones

European patent EP1103554A1 explicitly distinguishes dihydrofuro[3,4-b]quinoléin-1-ones bearing the 9-hydroxy (or 9-alkoxy) substitution as anticancer agents, in contrast to earlier furo[3,4-b]quinolin-1-one derivatives disclosed in EP 0 634 169 as anti-osteoporotic agents with no reported cytotoxic activity [1]. The patent's Markush formula (I) encompasses R₀ as hydrogen, hydroxy, or alkoxy, directly covering 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one. The patent states that prior furoquinolinone derivatives lacked cytotoxic activity, whereas the compounds of the invention possess antitumor properties [1]. This establishes the 9-substitution (particularly 9-hydroxy) as a key structural determinant for the switch from anti-osteoporotic to antitumor pharmacological phenotype.

Antitumor agents Patent landscape Structure-activity relationship

Rotatable Bond Count of Zero Confers Conformational Rigidity Advantage Over Flexible-Chain Furoquinolinone Analogs

9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one possesses zero rotatable bonds [1], making it a completely rigid tricyclic scaffold. In contrast, many antitumor furoquinolinone derivatives described in the literature, such as those bearing flexible chains at the N-position (e.g., 4-(2-hydroxyethyl)-substituted analogs like NSC756093, which has 4 rotatable bonds ), exhibit significantly greater conformational flexibility. The zero rotatable bond count of the target compound minimizes the entropic penalty upon target binding and can enhance binding affinity per heavy atom (ligand efficiency). This conformational rigidity also simplifies computational docking studies by reducing the conformational search space.

Conformational restriction Ligand efficiency Entropic binding penalty

Preferred Application Scenarios for 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one (CAS 142471-90-7) Based on Differential Evidence


Core Scaffold for Antitumor Structure-Activity Relationship (SAR) Expansion Targeting the 9-Position

Based on the patent differentiation evidence that 9-hydroxy substitution confers antitumor potential absent in the unsubstituted anti-osteoporotic series [1], 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one serves as the logical starting scaffold for medicinal chemistry programs exploring 9-O-alkylation, 9-O-acylation, or 9-position bioisosteric replacement. The rigid, zero-rotatable-bond framework [2] ensures that any potency changes observed upon derivatization can be attributed primarily to pharmacodynamic rather than conformational effects. Procurement of this specific compound enables systematic SAR exploration at the 9-position while maintaining the core antitumor phenotype established in EP1103554A1 [1].

Transition-Metal-Free Synthetic Methodology Development and Scale-Up Feasibility Studies

The high-yielding (up to 98%), transition-metal-free synthetic route to furo[3,4-b]quinolinones reported by Belyaeva et al. [1] positions 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one as an attractive substrate for process chemistry optimization. Researchers evaluating scalable routes to furoquinolinone libraries for lead optimization should procure this compound as a benchmark substrate to validate the Belyaeva cyclization protocol on the 9-hydroxy-substituted quinoline precursor, assessing compatibility of the free hydroxy group with the reaction conditions and establishing a cost-effective kilogram-scale manufacturing process.

Biophysical Probe for DNA Intercalation and Topoisomerase Inhibition Assays Requiring Planar, Hydrogen-Bond-Capable Ligands

The fully planar, conformationally rigid tricyclic core (zero rotatable bonds) [1] combined with a strategically positioned hydrogen bond donor at the 9-position (HBD = 1) [1] makes 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one an ideal small-molecule probe for DNA intercalation studies. The 9-OH group can form hydrogen bonds with DNA base edges or the topoisomerase-DNA complex, while the planar scaffold facilitates intercalation between base pairs. This compound is superior to flexible-chain furoquinolinone analogs (e.g., NSC756093, 4 rotatable bonds) [2] for experiments requiring a structurally unambiguous binding mode, such as X-ray crystallography of ligand-DNA complexes or NMR-based binding topology determination.

Reference Compound for Differentiating Anti-Osteoporotic from Antitumor Furoquinolinone Pharmacophores in Phenotypic Screening Cascades

Given the patent-based evidence that the 9-hydroxy substitution switches the pharmacological phenotype from anti-osteoporotic to antitumor [1], 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one should be included as a reference compound in any phenotypic screening cascade designed to identify novel furoquinolinone-based antitumor agents with minimal bone-related off-target effects. By comparing the activity profile of this compound against furo[3,4-b]quinolin-1(3H)-one (CAS 4945-38-4) in parallel cytotoxicity and osteoblast differentiation assays, researchers can establish the selectivity fingerprint conferred by the 9-hydroxy group and validate screening hit triage criteria.

Quote Request

Request a Quote for 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.